Penilloic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

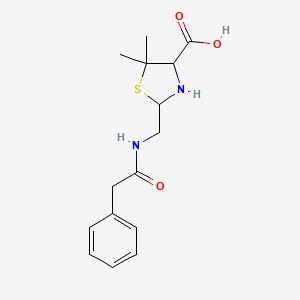

5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWFMQCGNBOTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292186, DTXSID00964517 | |

| Record name | 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-34-8, 28325-47-5 | |

| Record name | Penilloic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penilloic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of Penilloic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, a significant degradation product of penicillin antibiotics.

Introduction

This compound is a derivative of penicillin formed through the decarboxylation of penicilloic acid. The formation of penicilloic acid occurs via the hydrolysis of the β-lactam ring of the parent penicillin molecule. This degradation pathway is of significant interest in pharmaceutical sciences as it relates to the stability of penicillin-based drugs and can be implicated in allergic reactions. Understanding the structure and properties of this compound is crucial for the development of stable penicillin formulations and for studying the mechanisms of penicillin hypersensitivity.

Chemical Structure

The core structure of this compound consists of a thiazolidine (B150603) ring fused with a side chain that varies depending on the parent penicillin. The structure of benzylthis compound, derived from penicillin G, is commonly studied.

Below is a representation of the chemical structure of benzylthis compound, generated using the DOT language.

Caption: A 2D representation of the chemical structure of benzylthis compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are essential for its detection, characterization, and understanding its behavior in biological and chemical systems.

Physicochemical Properties

The following table summarizes key physicochemical properties of benzylthis compound.

| Property | Value | Source |

| Molecular Formula | C15H20N2O3S | [1][2] |

| Molar Mass | 308.4 g/mol | [2] |

| Melting Point | 194-195 °C | [2][3] |

| pKa (Strongest Acidic) | 2.02 ± 0.60 (Predicted) | [2][3] |

| logP | -0.7 | PubChem |

| Polar Surface Area | 78.43 Ų | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While a complete dataset is extensive, representative 13C NMR chemical shifts for (5R,6R)-Benzyl-penicilloic acid dianion are available in the literature and spectral databases.[4][5][6]

Experimental Protocols

Synthesis of this compound from Penicilloic Acid

A described method for the synthesis of this compound derivatives involves the conversion of corresponding penicilloic acid derivatives under mild reduced pressure in the presence of an inorganic acid.

Materials:

-

Penicilloic acid derivative

-

Inorganic acid (e.g., HCl)

-

Water or a mixture of water and a water-miscible organic solvent

Procedure:

-

Dissolve the penicilloic acid derivative in water or a water-organic solvent mixture.

-

Acidify the solution with an inorganic acid.

-

Apply a mild reduced pressure (vacuum).

-

The reaction proceeds to yield the this compound derivative.

-

The product can often be isolated in pure form without further purification.

UHPLC-MS/MS Analysis of this compound

This protocol outlines a method for the identification and quantitation of this compound in various matrices, such as citrus fruit.[7][8][9]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Sample Preparation (Example: Citrus Fruit): [9]

-

Homogenize the citrus fruit sample.

-

Perform a liquid-liquid extraction followed by solid-phase extraction to isolate the analytes.

-

Reconstitute the final extract in a suitable buffer (e.g., ammonium (B1175870) acetate).

Chromatographic Conditions: [7]

-

Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile/isopropanol (90:10 v/v)

-

Flow Rate: 0.45 mL/min

-

Gradient Elution: A detailed gradient program is used to separate the analytes.[7]

Mass Spectrometry Conditions: [7]

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 600°C

-

Specific parent and daughter ions, cone voltages, and collision energies are optimized for this compound.

Signaling Pathways and Experimental Workflows

Penicillin G Degradation Pathway

The degradation of Penicillin G to this compound is a key pathway in both acidic conditions and enzymatic action.[10][11][12]

Caption: A simplified diagram showing the degradation of Penicillin G to penicilloic acid and then to this compound.

Experimental Workflow for UHPLC-MS/MS Analysis

The following diagram illustrates the general workflow for the analysis of this compound using UHPLC-MS/MS.

Caption: A schematic of the experimental workflow for the analysis of this compound.

References

- 1. PubChemLite - this compound (C15H20N2O3S) [pubchemlite.lcsb.uni.lu]

- 2. Cas 501-34-8,this compound | lookchem [lookchem.com]

- 3. This compound | 501-34-8 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. | Semantic Scholar [semanticscholar.org]

- 11. accesson.kr [accesson.kr]

- 12. The Domination of Penicillin G Degradation in Natural Surface Water: Effect of Calcium Ion and Biological Dissolved Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]

Penilloic Acid Formation from Penicillin Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolysis of the β-lactam ring in penicillin antibiotics, leading to the formation of penilloic acid, is a critical degradation pathway with significant implications for the efficacy and immunogenicity of these widely used drugs. This in-depth technical guide provides a comprehensive overview of the chemical transformation of penicillin to this compound. It details the underlying mechanisms of hydrolysis, presents quantitative kinetic data under various conditions, and offers detailed experimental protocols for the analysis of this degradation process. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering the foundational knowledge and practical methodologies required to understand and control penicillin stability.

Introduction

Penicillins, a cornerstone of antibacterial therapy, are characterized by a unique four-membered β-lactam ring fused to a thiazolidine (B150603) ring. The inherent strain of the β-lactam ring makes it susceptible to nucleophilic attack, leading to its hydrolytic cleavage. This process results in the formation of penicilloic acid, a biologically inactive metabolite.[1] The opening of the β-lactam ring is the primary mechanism of penicillin degradation and is a key factor in the loss of antibacterial activity.[2]

The formation of this compound is not only a marker of penicillin degradation but is also of significant clinical interest. Penicilloic acid and its derivatives are known to be the major antigenic determinants in penicillin hypersensitivity reactions.[3] These molecules can act as haptens, covalently binding to proteins and eliciting an immune response that can range from mild skin rashes to life-threatening anaphylaxis. Therefore, a thorough understanding of the formation of this compound is crucial for ensuring the stability, safety, and efficacy of penicillin-based therapeutics.

This guide will explore the chemical pathways of penicillin hydrolysis, the kinetics of this compound formation under different environmental conditions, and the analytical techniques used to monitor this transformation.

Chemical Transformation Pathway

The primary mechanism for the formation of this compound from penicillin is the hydrolysis of the amide bond within the β-lactam ring. This reaction can be catalyzed by acid, base, or enzymes such as β-lactamases.[4]

Under acidic conditions, the degradation of penicillin can proceed through multiple pathways. One significant pathway involves the acid-catalyzed hydrolysis of the β-lactam ring to form penicilloic acid.[5] Subsequently, under acidic conditions, penicilloic acid can further degrade to this compound.[6]

In neutral to alkaline conditions, the hydrolysis is typically initiated by a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of the corresponding penicilloic acid.[7]

Enzymatic hydrolysis, mediated by β-lactamases produced by various bacteria, follows a similar mechanistic principle, where an active site residue (often a serine) acts as the nucleophile to open the β-lactam ring.[4]

The overall transformation can be visualized as follows:

Kinetics of this compound Formation

The rate of penicillin hydrolysis to this compound is influenced by several factors, most notably pH and temperature. The degradation kinetics of penicillin generally follow a pseudo-first-order model.[8]

Effect of pH

Penicillin stability is highly dependent on the pH of the solution. The rate of hydrolysis is slowest in the neutral pH range (around pH 6.0-7.0) and increases significantly under both acidic and alkaline conditions.[1][7]

Table 1: Pseudo-First-Order Rate Constants (k) for Penicillin G Degradation at Different pH Values and Temperatures

| Temperature (°C) | pH | Rate Constant (k) (h⁻¹) | Reference |

| 5 | 4.0 | 54.0 ± 0.90 x 10⁻⁴ | [1] |

| 5 | 5.0 | 7.35 ± 0.094 x 10⁻⁴ | [1] |

| 5 | 6.0 | 0.891 ± 0.012 x 10⁻⁴ | [1] |

| 5 | 7.5 | 0.339 ± 0.048 x 10⁻⁴ | [1] |

| 5 | 10.0 | 63.5 ± 0.84 x 10⁻⁴ | [1] |

| 25 | 4.0 | 0.1603 min⁻¹ (9.618 h⁻¹) | [8] |

| 25 | 7.0 | 0.0039 min⁻¹ (0.234 h⁻¹) | [8] |

| 25 | 10.0 | 0.0485 min⁻¹ (2.91 h⁻¹) | [8] |

| 37 | 7.0 | Varies with buffer | [1] |

| 50 | 7.0 | Varies with buffer | [1] |

Note: Rate constants from different sources may vary due to different experimental conditions (e.g., buffer composition).

Effect of Temperature

As with most chemical reactions, the rate of penicillin hydrolysis increases with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation. The activation energy for the degradation of penicillin G in a citrate (B86180) buffer has been determined to be 83.5 kJ·mol⁻¹·K⁻¹.[1]

Experimental Protocols

This section provides detailed methodologies for the analysis of penicillin hydrolysis and the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Penicillin and Penicilloic Acid

HPLC is a robust and widely used technique for separating and quantifying penicillin and its degradation products.[5][9]

Objective: To separate and quantify Penicillin G and its corresponding penicilloic acid.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles)[5]

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Acetic acid

-

Methanol (B129727) (HPLC grade)

-

Potassium phosphate (B84403) monobasic

-

Water (HPLC grade or Milli-Q)

-

Penicillin G potassium salt standard

-

Penicilloic acid standard

Chromatographic Conditions (Example 1): [5]

-

Mobile Phase: 10 mM ammonium acetate (pH 4.5 with acetic acid) and acetonitrile (75:25, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Chromatographic Conditions (Example 2 - USP Method): [10]

-

Mobile Phase: 0.01M monobasic potassium phosphate and methanol (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare stock solutions of Penicillin G and penicilloic acid in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Dilute the sample containing penicillin and/or penicilloic acid with the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peaks based on the retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of penicillin and penicilloic acid in the samples from the calibration curve.

Enzymatic Hydrolysis using β-Lactamase

This protocol describes the use of β-lactamase to specifically hydrolyze penicillin to penicilloic acid.

Objective: To enzymatically convert penicillin to penicilloic acid for subsequent analysis or as a confirmatory test.

Materials:

-

β-Lactamase (e.g., from Bacillus cereus)

-

Penicillin G solution

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Incubator or water bath

Procedure: [11]

-

Prepare a solution of penicillin G in phosphate buffer at a known concentration.

-

Add β-lactamase to the penicillin solution. The final enzyme concentration will depend on the desired reaction rate (e.g., 2-200 IU/mL).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction, for example, by adding a solvent like ethyl acetate to extract the product or by heat inactivation of the enzyme.

-

Analyze the resulting solution for the presence of penicilloic acid and the disappearance of penicillin using a suitable analytical method like HPLC.

Colorimetric Determination of Penicilloic Acid

Colorimetric methods offer a simpler and often more rapid alternative to chromatographic techniques for the quantification of penicilloic acid.

Objective: To quantify penicilloic acid using a colorimetric assay.

Principle: One method involves the reaction of penicilloic acid with CuSO₄ and neocuproine (B1678164) to form a colored complex that can be measured spectrophotometrically.[3] Another approach utilizes the reducing property of penicilloic acid in the presence of mercuric chloride to reduce molybdoarsenic acid to molybdenum blue.[12]

Procedure (Neocuproine Method - Simplified): [3]

-

To a sample containing penicilloic acid, add a solution of CuSO₄.

-

Add a solution of neocuproine.

-

A colored complex will form.

-

Measure the absorbance of the solution at the maximal absorption wavelength (approximately 454.5 nm).

-

Quantify the amount of penicilloic acid by comparing the absorbance to a standard curve prepared with known concentrations of penicilloic acid.

Advanced Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of penicillin and its degradation products.[13][14] The fragmentation pattern of penicilloic acid in the mass spectrometer provides structural information that can be used for its unequivocal identification. Key fragmentation pathways often involve the loss of water, carbon dioxide, and cleavage of the thiazolidine ring.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable technique for the structural elucidation of penicillin degradation products. Both ¹H and ¹³C NMR can be used to confirm the structure of penicilloic acid and to study the kinetics of the hydrolysis reaction by monitoring the appearance of product peaks and the disappearance of reactant signals over time.[2][16][17]

Conclusion

The formation of this compound via the hydrolysis of the β-lactam ring is a fundamental aspect of penicillin chemistry with profound implications for drug stability, efficacy, and safety. This technical guide has provided a detailed overview of the mechanisms, kinetics, and analytical methodologies associated with this critical degradation pathway. The quantitative data and experimental protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively study and control the stability of penicillin antibiotics. A thorough understanding of this compound formation is essential for the development of stable penicillin formulations and for mitigating the risks of immunogenic reactions in patients.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. A colorimetric procedure for measuring beta-lactamase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-Aldrich [sigmaaldrich.com]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. lcms.cz [lcms.cz]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. accesson.kr [accesson.kr]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Positive and negative ion fast atom bombardment mass spectra of some penicilloic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High resolution 1H NMR spectroscopic studies of the metabolism and excretion of ampicillin in rats and amoxycillin in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A nuclear magnetic resonance study of the degradation of penicillin G in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Unraveling of a Wonder Drug: A Technical Guide to the Mechanism of Beta-Lactam Ring Opening to Penilloic Acid

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic opening of the β-lactam ring in penicillins, leading to the formation of the inactive penicilloic acid, is a critical process in understanding penicillin degradation, allergenicity, and bacterial resistance. This in-depth technical guide delineates the core mechanisms of this transformation, focusing on alkaline and β-lactamase-catalyzed hydrolysis, and provides a comprehensive overview of the experimental protocols used to study this phenomenon.

Core Mechanisms of β-Lactam Ring Opening

The inherent strain of the four-membered β-lactam ring makes it susceptible to nucleophilic attack, leading to its cleavage. This process can be initiated by hydroxide (B78521) ions in alkaline conditions or catalyzed by bacterial enzymes known as β-lactamases.

Alkaline Hydrolysis

Under alkaline conditions, the hydroxide ion (OH⁻) acts as a nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. This initiates a cascade of events resulting in the formation of penicilloic acid. The initial product of this hydrolysis is the corresponding penicilloic acid, which possesses two carboxylic acid groups.[1][2]

The degradation of penicillin is significantly faster under both acidic and alkaline conditions compared to neutral pH.[3] For instance, the degradation rate constant (k) for penicillin at pH 10 is substantially higher than at pH 7.[3]

Diagram: Alkaline Hydrolysis of Penicillin

Caption: Nucleophilic attack by a hydroxide ion on the β-lactam carbonyl carbon leads to a tetrahedral intermediate, which subsequently undergoes ring opening to form penicilloic acid.

β-Lactamase-Catalyzed Hydrolysis

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[4][5][6][7][8] These enzymes are broadly classified into serine-β-lactamases and metallo-β-lactamases based on their active site composition and catalytic mechanism.

Serine-β-Lactamases: The catalytic mechanism of serine-β-lactamases involves a two-step process: acylation and deacylation. A key serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a covalent acyl-enzyme intermediate.[9] This intermediate is then hydrolyzed by a water molecule, releasing the inactive penicilloic acid and regenerating the free enzyme. Residues such as Tyr105 are important for substrate recognition.[9]

Metallo-β-Lactamases: These enzymes utilize one or two zinc ions in their active site to activate a water molecule, which then acts as the nucleophile to attack the β-lactam ring, leading to its hydrolysis.

Diagram: β-Lactamase Catalyzed Hydrolysis of Penicillin

Caption: The catalytic cycle of a serine-β-lactamase, involving the formation of an acyl-enzyme intermediate followed by hydrolysis to release penicilloic acid.

The Fate of Penicilloic Acid: Conversion to Penilloic Acid

Penicilloic acid is not always the final degradation product. Under acidic conditions, it can undergo further transformation to this compound.[10] This conversion is a key step in the overall degradation pathway of penicillins in acidic environments. The degradation of penicillin G in acidic media has been shown to produce this compound as a major product.[10]

Diagram: Penicillin Degradation Pathway

Caption: A simplified logical flow of penicillin degradation, highlighting the formation of penicilloic acid and its subsequent conversion to this compound under acidic conditions.

Quantitative Data on β-Lactam Ring Opening

The kinetics and thermodynamics of penicillin hydrolysis have been investigated to quantify the rate and energetics of this reaction.

Table 1: Pseudo-First-Order Degradation Rate Constants (k) of Penicillin at Different pH Values

| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) | Reference |

| 4 | 100 | 0.1603 | [3] |

| 7 | 100 | 0.0039 | [3] |

| 10 | 100 | 0.0485 | [3] |

Table 2: Thermodynamic Parameters for the β-Lactamase Catalyzed Hydrolysis of Penicillin G

| Parameter | Value | Units | Reference |

| Km (Benzylpenicillin) | ~30 | mM | [11] |

| Vmax (Benzylpenicillin) | 0.6 | µmole/min/mg of bacterial cells | [11] |

Experimental Protocols for Studying β-Lactam Ring Opening

A variety of analytical techniques are employed to monitor the degradation of penicillins and quantify the formation of penicilloic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying penicillin and its degradation products.[10][12][13][14][15]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the penicillin to be studied in a suitable buffer at a known concentration.

-

For kinetic studies, incubate the penicillin solution under the desired conditions (e.g., specific pH, temperature, or in the presence of β-lactamase).

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by acidification or addition of a β-lactamase inhibitor).

-

Filter the samples through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The mobile phase composition will depend on the specific penicillin and its degradation products.

-

Flow Rate: A flow rate of 1.0 mL/min is often used.

-

Detection: UV detection at a wavelength where both the penicillin and penicilloic acid absorb (e.g., 220-240 nm) is standard.

-

-

Data Analysis:

-

Generate a standard curve for both the parent penicillin and penicilloic acid using solutions of known concentrations.

-

Integrate the peak areas of the penicillin and penicilloic acid in the chromatograms of the experimental samples.

-

Calculate the concentrations of each compound at different time points using the standard curves.

-

Determine the rate of degradation and formation by plotting concentration versus time.

-

Diagram: HPLC Experimental Workflow

Caption: A workflow diagram illustrating the key steps in an HPLC-based experiment to study penicillin degradation.

Iodometric Assay

This classical method is used to quantify the amount of penicilloic acid formed. It relies on the reaction of penicilloic acid, but not penicillin, with iodine. The amount of iodine consumed is then determined by titration.[16][17][18][19]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the penicillin to be assayed.

-

To a known volume of the penicillin solution, add a specific volume of 1 N sodium hydroxide to induce alkaline hydrolysis. Allow the reaction to proceed for a set time (e.g., 15 minutes) to ensure complete conversion to penicilloic acid.

-

-

Reaction with Iodine:

-

Acidify the solution with hydrochloric acid.

-

Add a precise volume of a standardized iodine solution (e.g., 0.01 N). The penicilloic acid will react with and consume a portion of the iodine.

-

-

Titration:

-

Titrate the excess, unreacted iodine with a standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 N).

-

Use a starch indicator to determine the endpoint of the titration (the disappearance of the blue color).

-

-

Blank Determination:

-

Perform a blank titration without the penicillin sample to determine the total amount of iodine initially added.

-

-

Calculation:

-

The difference in the volume of sodium thiosulfate used for the blank and the sample is proportional to the amount of iodine consumed by the penicilloic acid, and thus to the initial amount of penicillin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of degradation products and monitoring the kinetics of the hydrolysis reaction in real-time.[20][21][22][23][24] ¹H NMR can be used to follow the disappearance of signals corresponding to the parent penicillin and the appearance of new signals from penicilloic acid.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to identify and confirm the structures of penicillin degradation products by providing accurate mass-to-charge ratio information.[10][25][26][27][28][29]

This guide provides a foundational understanding of the mechanisms and experimental approaches related to the opening of the β-lactam ring in penicillins. A thorough grasp of these principles is essential for the development of new, more stable β-lactam antibiotics and for addressing the ongoing challenge of bacterial resistance.

References

- 1. Penicilloic acid - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. youtube.com [youtube.com]

- 8. news-medical.net [news-medical.net]

- 9. The structure of Toho1 β‐lactamase in complex with penicillin reveals the role of Tyr105 in substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ues.pku.edu.cn [ues.pku.edu.cn]

- 11. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO1992021777A1 - Determination of penicilloic acids - Google Patents [patents.google.com]

- 17. jocpr.com [jocpr.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. <425> IODOMETRIC ASSAY-ANTIBIOTICS [drugfuture.com]

- 20. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. NMR STUDIES OF PENICILLINS AND CEPHALOSPORINS. IV. [jstage.jst.go.jp]

- 23. academic.oup.com [academic.oup.com]

- 24. NMR spectroscopy of H1 of penicillins and their derivatives | Semantic Scholar [semanticscholar.org]

- 25. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. scribd.com [scribd.com]

- 29. accesson.kr [accesson.kr]

The Unraveling of a Penicillin Puzzle: A Technical Guide to the Discovery and History of Penilloic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the grand narrative of penicillin, the wonder drug that revolutionized medicine, lie the stories of its molecular offspring – the degradation products that have proven to be both scientifically intriguing and clinically significant. Among these is penilloic acid, a molecule often overshadowed by its more widely studied cousin, penicilloic acid. This technical guide provides an in-depth exploration of the discovery, history, and chemical nature of this compound. From its initial identification during the intensive penicillin research of World War II to its contemporary role in non-allergic hypersensitivity reactions, this document consolidates the key scientific milestones, experimental methodologies, and our current understanding of this important penicillin metabolite.

Discovery and Early History: A World War II Endeavor

The discovery of this compound is intrinsically linked to the massive, collaborative effort between American and British chemists during the Second World War to elucidate the structure of penicillin and develop methods for its synthesis.[1] This intense period of research, meticulously documented in the 1949 compendium "The Chemistry of Penicillin," laid the groundwork for our understanding of penicillin's degradation pathways.

Unmasking the Degradation Products

Early investigations into the chemical nature of penicillin revealed its instability, particularly in acidic or alkaline conditions, and in the presence of what was then termed "penicillinase" (now known as β-lactamase).[2] The primary product of alkaline or enzymatic hydrolysis was identified as penicilloic acid , formed by the opening of the characteristic β-lactam ring.[3][4]

The Chemical Distinction: Penicilloic vs. This compound

The fundamental difference between penicilloic acid and this compound lies in the presence of a carboxyl group. Penicilloic acid is a dicarboxylic acid, retaining all the carbon atoms of the original penicillin molecule but with the β-lactam ring hydrolyzed. This compound, on the other hand, is a monocarboxylic acid, resulting from the loss of a molecule of carbon dioxide (decarboxylation) from the unstable penicilloic acid.

Diagram: Formation of Penicilloic and Penilloic Acids from Penicillin

References

Physicochemical Properties of Benzylpenilloic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpenilloic acid is a primary metabolite of benzylpenicillin (Penicillin G), formed by the hydrolytic cleavage of the β-lactam ring. This degradation product is of significant interest in the fields of pharmacology and immunology, primarily due to its role as a minor antigenic determinant in penicillin hypersensitivity reactions. A thorough understanding of its physicochemical properties is crucial for researchers in drug development, allergy diagnostics, and analytical chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of benzylthis compound, detailed experimental protocols for their determination, and visualizations of its formation and role in allergic responses.

Physicochemical Data Summary

The quantitative physicochemical properties of benzylthis compound are summarized in the table below. It is important to note that some reported values in the literature show discrepancies, which are indicated accordingly.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₀N₂O₅S | [1] |

| Molecular Weight | 352.41 g/mol | [1] |

| Melting Point | 70-76 °C (rep-recipitated) 112 °C (predicted) | [2] |

| pKa | ~5.32 (approximate) | |

| Solubility in Water | Soluble | [3] |

| Solubility in Ethanol | Data not available | |

| Solubility in DMSO | Data not available |

Degradation Pathway and Allergic Response

Benzylthis compound is a key intermediate in the degradation of benzylpenicillin and plays a role in the immunological response to penicillin antibiotics. The following diagrams illustrate these pathways.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of benzylthis compound.

Synthesis and Purification of Benzylthis compound

Objective: To prepare benzylthis compound from benzylpenicillin G sodium salt for subsequent physicochemical analysis.

Materials:

-

Benzylpenicillin G sodium salt

-

Phosphate (B84403) buffer (pH 7.5)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve a known quantity of benzylpenicillin G sodium salt in phosphate buffer (pH 7.5) to a final concentration of approximately 10 mg/mL.

-

Incubate the solution at 37°C for 24-48 hours to allow for the hydrolysis of the β-lactam ring to form benzylpenicilloic acid.

-

Monitor the degradation of benzylpenicillin and the formation of benzylpenicilloic acid using High-Performance Liquid Chromatography (HPLC) (see protocol below).

-

Once the reaction is complete (indicated by the disappearance of the benzylpenicillin peak), cool the reaction mixture to room temperature.

-

Acidify the solution to pH 2-3 with 1 M hydrochloric acid to facilitate decarboxylation of benzylpenicilloic acid to benzylthis compound. This step should be performed in a fume hood due to potential gas evolution.

-

Extract the aqueous solution three times with equal volumes of ethyl acetate in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield crude benzylthis compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Determination of Melting Point

Objective: To determine the melting point range of purified benzylthis compound.

Materials:

-

Purified benzylthis compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the benzylthis compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

Repeat the measurement with two additional samples to ensure reproducibility.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of benzylthis compound in water.

Materials:

-

Purified benzylthis compound

-

Deionized water (or other solvents like ethanol, DMSO)

-

Screw-capped vials

-

Shaking incubator or orbital shaker set at 37 ± 1 °C

-

Centrifuge

-

HPLC system for concentration analysis

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of benzylthis compound to a screw-capped vial containing a known volume of deionized water (e.g., 5 mL). The excess solid should be clearly visible.

-

Tightly cap the vials and place them in a shaking incubator set at 37 ± 1 °C.

-

Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

After incubation, allow the vials to stand at 37 °C for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of benzylthis compound in the diluted filtrate using a validated HPLC method (see protocol below).

-

Calculate the solubility of benzylthis compound in the desired units (e.g., mg/mL or g/100mL).

-

Perform the experiment in triplicate.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify benzylthis compound. This method can be used for monitoring the synthesis reaction, assessing purity, and determining solubility.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid)

-

Benzylthis compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. A common starting point is a gradient elution to optimize separation. For isocratic elution, a ratio such as 70:30 (v/v) buffer to acetonitrile can be tested and adjusted. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection: UV at 220 nm.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the benzylthis compound reference standard in the mobile phase or a suitable solvent.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Prepare samples for analysis by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the samples and record the chromatograms.

-

Identify the benzylthis compound peak based on its retention time compared to the standard.

-

Quantify the amount of benzylthis compound in the samples using the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of synthesized benzylthis compound.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

Benzylthis compound sample

Procedure:

-

Dissolve a small amount (5-10 mg) of the purified benzylthis compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Process the spectra (Fourier transformation, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of benzylthis compound. Compare the obtained spectra with literature data if available.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of benzylthis compound, a critical metabolite of benzylpenicillin. While some properties like its precise melting point and quantitative solubility in various solvents require further investigation to resolve existing discrepancies, the provided experimental protocols offer a robust framework for researchers to determine these characteristics. The visualization of its formation and role in penicillin allergy highlights its immunological significance. A comprehensive understanding of these properties is essential for advancing research in drug stability, formulation, and the management of penicillin hypersensitivity.

References

Penilloic Acid: A Core Technical Guide on the Penicillin Degradation Product for Researchers and Drug Development Professionals

An In-depth Exploration of its Formation, Immunological Significance, and Analytical Methodologies

Penilloic acid, a significant degradation product of penicillin, plays a crucial role in the immunological reactions associated with penicillin hypersensitivity. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its formation, chemical properties, and biological interactions is paramount for ensuring drug stability, safety, and the development of improved therapeutic agents. This technical guide provides a detailed overview of this compound, from its chemical genesis to its clinical implications, supported by quantitative data, experimental protocols, and visual diagrams.

The Chemistry of Penicillin Degradation: Formation of this compound

Penicillin's inherent chemical instability, primarily due to the strained β-lactam ring, leads to its degradation into several products, with penicilloic acid and this compound being of primary interest. The formation of these compounds is highly dependent on environmental conditions such as pH and temperature.

The initial step in the degradation of penicillin is the hydrolytic cleavage of the four-membered β-lactam ring. This reaction is catalyzed by β-lactamase enzymes produced by certain bacteria or can occur spontaneously under various pH conditions.[1][2] This hydrolysis results in the formation of the corresponding penicilloic acid.[3] Penicilloic acid is itself unstable and can undergo further degradation.

Under acidic conditions, penicilloic acid can decarboxylate to form this compound.[4][5] The stability of these degradation products also varies with pH. Penicilloic acid is the dominant and more stable product at a pH of 6 and a temperature of 40°C.[5] Conversely, at a more acidic pH of 2 and temperatures above 40°C, this compound is the predominant and more stable species.[5]

Quantitative Analysis of Penicillin G Degradation

The degradation kinetics of penicillin are crucial for determining its shelf-life and understanding the formation of its byproducts. The following table summarizes the degradation of Penicillin G and the formation of its major metabolites under different pH conditions.

| pH | Temperature (°C) | Half-life of Penicillin G (hours) | Major Degradation Products | Reference |

| 2 | Not Specified | 2.4 | Penillic acid (~60 ng/mL), Penicilloic acid (~20 ng/mL), this compound (~10 ng/mL) | [6] |

| 12 | Not Specified | 1.35 | Penicilloic acid (~90 ng/mL), this compound (~10 ng/mL) | [6] |

| 6 | 40 | Not Specified | Penicilloic acid (dominant) | [5] |

| 2 | >40 | Not Specified | This compound (dominant) | [5] |

Immunological Significance: this compound as an Antigenic Determinant

Penicillin and its degradation products are haptens, small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2] The covalent binding of these haptens to host proteins forms hapten-carrier conjugates that can be recognized by the immune system, leading to allergic reactions.

Historically, penicilloic acid has been considered the major antigenic determinant in penicillin allergy.[2][3] It readily reacts with proteins to form penicilloyl conjugates, which are responsible for the majority of IgE-mediated allergic reactions.[7] These reactions can range from mild skin rashes to life-threatening anaphylaxis.

This compound, along with other degradation products, has been classified as a minor antigenic determinant .[7] While less frequently implicated in allergic reactions compared to the major determinant, minor determinants are still clinically significant and can trigger severe, immediate hypersensitivity reactions.[7]

Recent research has also highlighted the role of this compound in non-IgE mediated hypersensitivity reactions.[1][8] One study identified this compound as a key culprit in inducing non-allergic hypersensitivity reactions in mice, characterized by increased vascular permeability and inflammation, independent of IgE.[1][8] This suggests a more complex role for this compound in the spectrum of penicillin-induced adverse reactions than previously understood.

Experimental Protocols for the Analysis of this compound

Accurate detection and quantification of this compound are essential for quality control in pharmaceutical manufacturing and for research into penicillin allergy. Various analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of penicillin and its degradation products.

A representative HPLC protocol:

-

Instrumentation: Agilent HPLC system or equivalent.

-

Column: Ultimate® XB C18 column (4.6 × 150 mm, 5 μm).

-

Mobile Phase: Methanol and 0.1 M potassium dihydrogen phosphate (B84403) (pH 3.5) at a 50:50 ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 μL.

-

Detection: UV at 225 nm.

This method allows for the separation and quantification of this compound from penicillin and other degradation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the identification and quantification of this compound, even at trace levels.

A representative LC-MS/MS protocol:

-

Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., Sciex 6500 Qtrap).

-

Sample Preparation:

-

Weigh 2 g of the sample.

-

Stabilize with 4 mL of phosphate buffer (PBS).

-

Spike with internal standards.

-

Shake for 10 minutes.

-

Add 4 mL of hexane (B92381) and shake for another 10 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Remove the hexane layer.

-

Transfer the aqueous layer and filter using an Amicon Ultra 50,000 Mw membrane filtration device.

-

Load the filtrate onto an HLB SPE column (6-cc, 200-mg).

-

Elute with 3 mL of acetonitrile.[6]

-

-

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

-

This method provides robust and reliable quantification of this compound in complex matrices.

Immunoassays

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), can be developed for the specific detection of penicilloic acid and by extension, can be adapted for this compound. These assays rely on the high specificity of antibodies to the target molecule.

General Principle of a Competitive ELISA for Penicillin/Penicilloic Acid:

-

Microtiter plate wells are coated with antibodies specific to the target analyte.

-

The sample and a known amount of enzyme-labeled analyte (conjugate) are added to the wells.

-

The free analyte in the sample and the enzyme-labeled analyte compete for binding to the antibodies.

-

After incubation, the wells are washed to remove unbound components.

-

A substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product.

-

The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

While specific commercial immunoassays for this compound are less common, the principle can be applied to develop custom assays for its detection.

Conclusion and Future Perspectives

This compound is a critical molecule in the context of penicillin chemistry and immunology. Its formation as a degradation product directly impacts the stability and safety of penicillin-based therapeutics. While traditionally viewed as a minor antigenic determinant, emerging evidence suggests a broader role in penicillin hypersensitivity.

For professionals in drug development, stringent control over the degradation of penicillins to minimize the formation of penilloic and penicilloic acids is essential. This requires a deep understanding of the degradation kinetics and the development of stable formulations. For researchers, further investigation into the precise mechanisms by which this compound contributes to both IgE-mediated and non-IgE-mediated hypersensitivity reactions will be crucial for developing better diagnostic tools and potentially safer antibiotics. The continued refinement of analytical methods will also be vital for accurate monitoring and control of these immunologically active degradation products.

References

- 1. This compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Penicilloic acid - Wikipedia [en.wikipedia.org]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Penilloic Acid in Penicillin Allergy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin and its derivatives remain a cornerstone of antibacterial therapy. However, their utility is often limited by the potential for hypersensitivity reactions, which can range from mild skin rashes to life-threatening anaphylaxis. While the major antigenic determinant in penicillin allergy is widely recognized as the penicilloyl group, the role of minor determinants, particularly penilloic acid, is of significant interest in understanding the full spectrum of these immune responses. This technical guide provides a comprehensive overview of the role of this compound in penicillin allergy, detailing its formation, haptenation, and interaction with the immune system. It includes quantitative data on penicillin degradation, detailed experimental protocols for relevant immunological assays, and visualizations of key signaling pathways and experimental workflows to support researchers and drug development professionals in this field.

Introduction

Penicillin allergy is the most frequently reported drug allergy. The underlying mechanism primarily involves the covalent binding of penicillin degradation products to host proteins, forming hapten-carrier conjugates that elicit an immune response. This compound is a metabolite of penicillin formed through the rearrangement of penicilloic acid, which itself is a product of the hydrolytic cleavage of the β-lactam ring of penicillin. While considered a "minor determinant," evidence suggests that this compound can be a key player in both immediate and delayed-type hypersensitivity reactions. Understanding the contribution of this compound is crucial for the development of improved diagnostic tools and safer penicillin-based therapies.

Formation and Haptenation of this compound

Penicillin G undergoes degradation in aqueous solutions, with the rate and products of degradation being highly dependent on pH. Under acidic conditions, penicillin G can degrade into several products, including penillic acid, penicilloic acid, and this compound. Penicilloic acid can further undergo decarboxylation to form this compound.[1][2]

The reactive nature of these degradation products allows them to act as haptens, covalently binding to endogenous proteins and peptides. This process, known as haptenation, is a critical step in rendering the small molecule immunogenic. The penicilloyl group is considered the major antigenic determinant, while this compound and other degradation products are termed minor determinants.[3]

Quantitative Data on Penicillin G Degradation

The formation of this compound is a key event in the generation of minor antigenic determinants. The degradation of penicillin G and the subsequent formation of its metabolites are influenced by factors such as pH and temperature. The following tables summarize the quantitative data on the degradation of penicillin G under different pH conditions.

Table 1: Degradation of Penicillin G (100 ng/mL) and Formation of Major Metabolites at pH 2 [1]

| Time (hours) | Penicillin G (ng/mL) | Penillic Acid (ng/mL) | Penicilloic Acid (ng/mL) | This compound (ng/mL) |

| 0 | 100 | 0 | 0 | 0 |

| 2.4 | 50 | ~30 | ~10 | ~5 |

| 15 | Not Detectable | ~60 | ~20 | ~10 |

Table 2: Degradation of Penicillin G (100 ng/mL) and Formation of Major Metabolites at pH 12 [1]

| Time (hours) | Penicillin G (ng/mL) | Penicilloic Acid (ng/mL) | This compound (ng/mL) |

| 0 | 100 | 0 | 0 |

| 1.35 | 50 | ~45 | ~5 |

| 10 | Not Detectable | ~90 | ~10 |

Immunological Mechanisms Involving this compound

This compound-protein conjugates can trigger both immediate (Type I) and delayed (Type IV) hypersensitivity reactions.

IgE-Mediated Immediate Hypersensitivity

In sensitized individuals, this compound-specific IgE antibodies can be present. When re-exposed to penicillin, the formation of this compound-protein conjugates can lead to the cross-linking of these IgE antibodies on the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells, releasing histamine, leukotrienes, and other inflammatory mediators, resulting in the clinical manifestations of an immediate allergic reaction, such as urticaria, angioedema, and anaphylaxis.

Non-IgE-Mediated Reactions and T-Cell Involvement

Recent studies have highlighted the role of this compound in non-IgE mediated hypersensitivity reactions. It has been shown to induce vascular hyperpermeability through a direct, non-allergic mechanism in mice. This effect is associated with the activation of the RhoA/ROCK signaling pathway in endothelial cells, leading to increased vascular leakage.[4]

Furthermore, this compound-protein conjugates can be processed by antigen-presenting cells (APCs) and presented to T-lymphocytes. This can lead to the activation and proliferation of drug-specific T-cells, which are central to delayed-type hypersensitivity reactions, such as maculopapular exanthema.

Signaling Pathways

RhoA/ROCK Signaling Pathway in Vascular Permeability

The RhoA/ROCK signaling pathway plays a crucial role in regulating endothelial cell contraction and barrier function. The activation of this pathway by stimuli such as this compound can lead to increased vascular permeability.

Caption: RhoA/ROCK signaling pathway in this compound-induced vascular permeability.

Experimental Protocols

Synthesis of Penicilloyl-Polylysine

Penicilloyl-polylysine is a key reagent used in skin testing for penicillin allergy as the major determinant. A detailed method for its synthesis is crucial for research and diagnostic purposes.[5][6][7]

Materials:

-

Penicillin G potassium salt

-

Poly-L-lysine hydrobromide (molecular weight 15,000-30,000)

-

Sodium hydroxide (B78521) (NaOH)

-

Phosphate buffered saline (PBS), pH 7.4

-

Dialysis tubing (MWCO 12,000-14,000)

-

Spectrophotometer

Procedure:

-

Dissolve poly-L-lysine hydrobromide in sterile, pyrogen-free water to a concentration of 20 mg/mL.

-

Adjust the pH of the poly-L-lysine solution to 11.5 with 1 M NaOH.

-

Dissolve penicillin G potassium salt in sterile, pyrogen-free water to a concentration of 100 mg/mL.

-

Slowly add the penicillin G solution to the poly-L-lysine solution while stirring at room temperature. The molar ratio of penicillin G to lysine (B10760008) monomer should be approximately 10:1.

-

Maintain the pH of the reaction mixture at 11.5 by the dropwise addition of 1 M NaOH for 2 hours.

-

After 2 hours, adjust the pH of the solution to 7.4 with 1 M HCl.

-

Transfer the solution to a dialysis bag and dialyze against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the dialysis buffer.

-

After dialysis, filter the solution through a 0.22 µm sterile filter.

-

Determine the concentration of penicilloyl groups by spectrophotometry at 283 nm using a molar extinction coefficient of 820 M⁻¹cm⁻¹.

-

Store the penicilloyl-polylysine solution at -20°C.

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method to detect drug-specific memory T-lymphocytes.[8][9][10][11]

Materials:

-

Patient peripheral blood mononuclear cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Note: for penicillin allergy testing, penicillin-free media and serum should be used).

-

This compound (or other penicillin derivatives)

-

Phytohemagglutinin (PHA) as a positive control

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, XTT)

-

96-well cell culture plates

-

Liquid scintillation counter or microplate reader

Procedure:

-

Isolate PBMCs from heparinized venous blood by Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with RPMI 1640 medium.

-

Resuspend the cells in complete RPMI 1640 medium to a final concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

-

Add 100 µL of the drug solution (this compound at various concentrations, e.g., 5, 25, 50 µg/mL) or medium alone (negative control) or PHA (positive control) to the respective wells in triplicate.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 6 days.

-

On day 5, add 1 µCi of [³H]-thymidine to each well and incubate for another 18-24 hours. For non-radioactive assays, follow the manufacturer's instructions.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the stimulation index (SI) as the mean counts per minute (cpm) of the drug-stimulated cultures divided by the mean cpm of the unstimulated cultures. An SI ≥ 2 is generally considered a positive result.

Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the expression of activation markers (e.g., CD63, CD203c) on the surface of basophils upon stimulation with an allergen.[12][13][14][15]

Materials:

-

Patient whole blood collected in heparin tubes

-

Stimulation buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺)

-

This compound (or other penicillin derivatives)

-

Anti-IgE antibody or fMLP as a positive control

-

Fluorescently labeled antibodies against basophil markers (e.g., anti-CCR3-PE, anti-CD203c-PE) and activation markers (e.g., anti-CD63-FITC)

-

Lysing solution

-

Flow cytometer

Procedure:

-

Dilute the whole blood 1:2 with stimulation buffer.

-

Add 50 µL of the diluted blood to flow cytometry tubes.

-

Add 50 µL of the drug solution (this compound at various concentrations), positive control, or buffer alone (negative control) to the respective tubes.

-

Incubate at 37°C for 15-30 minutes.

-

Add a cocktail of fluorescently labeled antibodies to each tube and incubate in the dark at room temperature for 20 minutes.

-

Add lysing solution to each tube and incubate for 10 minutes to lyse the red blood cells.

-

Wash the cells with PBS.

-

Resuspend the cells in sheath fluid and acquire the data on a flow cytometer.

-

Gate on the basophil population (e.g., CCR3⁺/low side scatter) and analyze the expression of the activation marker (e.g., CD63).

-

The result is expressed as the percentage of activated basophils. A stimulation index (SI) is calculated by dividing the percentage of activated basophils in the stimulated sample by the percentage in the negative control. An SI ≥ 2 and a certain percentage of activated basophils (e.g., >5%) is often considered a positive result.

Experimental Workflows

Workflow for In Vitro Penicillin Allergy Testing

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. ues.pku.edu.cn [ues.pku.edu.cn]

- 3. Penicilloic acid - Wikipedia [en.wikipedia.org]

- 4. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. THE PREPARATION OF PENICILLOYL-POLYLYSINES, SKIN TEST REAGENTS FOR THE CLINICAL EVALUATION OF PENICILLIN HYPERSENSITIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of a penicillin-poly(L-lysine) which recognizes human IgE anti-penicillin antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminopenicillin-associated exanthem: lymphocyte transformation testing revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. startbiology.com [startbiology.com]

- 10. Western University [schulich.uwo.ca]

- 11. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real-Life Utility of Basophil Activation Test in the Diagnosis of Immediate Hypersensitivity Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. a.storyblok.com [a.storyblok.com]

- 15. blog.td2inc.com [blog.td2inc.com]

The Immunogenicity of Penilloic Acid-Protein Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin and its derivatives are among the most widely used antibiotics globally. However, their therapeutic efficacy is often compromised by hypersensitivity reactions, which can range from mild skin rashes to life-threatening anaphylaxis. The immunogenicity of penicillins is primarily attributed to their ability to act as haptens. After administration, the β-lactam ring of penicillin can open to form various degradation products, including penilloic acid. This small molecule can then covalently bind to endogenous proteins, forming this compound-protein conjugates. These conjugates are large enough to be recognized by the immune system, leading to the production of specific antibodies and the activation of T-cells, which can mediate allergic responses.[1] Understanding the mechanisms and characteristics of the immunogenicity of these conjugates is crucial for the development of safer penicillin-based therapies and for the accurate diagnosis of penicillin allergy.

This technical guide provides an in-depth overview of the immunogenicity of this compound-protein conjugates, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Data Presentation

The immunogenicity of this compound and its protein conjugates can be assessed through various in vitro and in vivo methods. The following tables summarize quantitative data from key experimental assays.

Table 1: In Vitro Assessment of Penicillin and this compound Hypersensitivity

| Assay | Analyte/Stimulus | Population | Sensitivity | Specificity | Citation |

| Basophil Activation Test (BAT) | Penicillin | Patients with suspected penicillin allergy | 51% (95% CI: 46%-56%) | 89% (95% CI: 85%-93%) | [2] |

| Lymphocyte Transformation Test (LTT) | Ampicillin | Patients with exanthematous skin eruptions | 54.5% (Standard LTT) | 92.3% (Standard LTT) | [3] |

| 72.7% (Modified LTT) | 76.9% (Modified LTT) | [3] | |||

| Passive Cutaneous Anaphylaxis (PCA) Test | This compound-sensitized mice | BALB/c mice | No visible reaction | - | [4] |

Table 2: this compound-Induced Vascular Permeability in a Non-IgE Mediated Mouse Model

| Treatment Group | Dose | Evans Blue Extravasation (µg/g tissue) | Score of Evans Blue Staining in Ears | Citation |

| Normal Saline | - | ~0.5 | 0 | [4][5] |

| This compound | 12 mg/kg | ~2.5 | 3 | [4][5] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of this compound-protein conjugates.

Synthesis of this compound-Protein Conjugates

This protocol describes a general method for conjugating this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Materials:

-

Penicillin G

-

Carrier protein (KLH or BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Sodium hydroxide (B78521) (NaOH)

-

Phosphate-buffered saline (PBS)

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Preparation of this compound: this compound can be prepared from penicillin by alkaline hydrolysis. Dissolve Penicillin G in a solution of NaOH (e.g., 0.1 M) and incubate at room temperature until the β-lactam ring is hydrolyzed. The reaction can be monitored by spectrophotometry. Neutralize the solution with an appropriate acid.

-

Activation of this compound: Dissolve the prepared this compound in a suitable buffer (e.g., MES buffer, pH 6.0). Add EDC and NHS to the solution to activate the carboxyl groups of this compound. Incubate for 15-30 minutes at room temperature.

-

Conjugation to Carrier Protein: Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4). Add the activated this compound solution to the protein solution. The molar ratio of hapten to carrier protein can be varied to achieve different hapten densities.

-

Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.

-

Characterization: The resulting this compound-protein conjugate can be characterized by methods such as UV-Vis spectroscopy to determine the hapten density, and SDS-PAGE to confirm the conjugation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Penilloic Acid Antibodies

This protocol outlines a standard indirect ELISA for the detection and quantification of antibodies specific to this compound.

Materials:

-

This compound-protein conjugate (e.g., this compound-BSA)

-

96-well microtiter plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

-

Wash buffer (PBS with 0.05% Tween-20, PBS-T)

-

Serum samples (from immunized animals or patients)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Dilute the this compound-protein conjugate in coating buffer to a concentration of 1-10 µg/mL. Add 100 µL of the solution to each well of a microtiter plate. Incubate overnight at 4°C.[6]

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[6]

-

Washing: Wash the plate three times with wash buffer.

-

Sample Incubation: Add 100 µL of diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. Antibody titers can be determined from a standard curve or as the reciprocal of the highest dilution giving a positive signal.[7]

Lymphocyte Transformation Test (LTT)

The LTT measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to an antigen.

Materials:

-

Heparinized whole blood

-

Ficoll-Paque density gradient medium

-

RPMI 1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics

-

This compound-protein conjugate

-

Positive control (e.g., Phytohemagglutinin, PHA)

-

96-well cell culture plates

-

³H-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)

-

Cell harvester and scintillation counter (for ³H-thymidine) or microplate reader (for non-radioactive assays)

Procedure:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.[8]

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium. Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

Stimulation: Add the this compound-protein conjugate at various concentrations to the wells in triplicate. Include negative controls (medium alone) and positive controls (PHA).

-

Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.[8]

-

Proliferation Measurement (using ³H-thymidine):

-

On the final day of incubation, add 1 µCi of ³H-thymidine to each well.[8]

-